(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine
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Overview
Description
(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine is a bicyclic compound that features a fused ring system consisting of a furan and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a furan derivative and an amine, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azepine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Vanillin acetate
Uniqueness
(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine is unique due to its fused ring system, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(3aR,8aR)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine |
InChI |
InChI=1S/C10H19NO/c1-10(2)4-5-11-7-8-3-6-12-9(8)10/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
FXRTYWXXXHPBOM-RKDXNWHRSA-N |
Isomeric SMILES |
CC1(CCNC[C@@H]2[C@H]1OCC2)C |
Canonical SMILES |
CC1(CCNCC2C1OCC2)C |
Origin of Product |
United States |
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